molecular formula C7H6N2O5 B1601125 2,5-Dinitroanisole CAS No. 3962-77-4

2,5-Dinitroanisole

Cat. No. B1601125
CAS RN: 3962-77-4
M. Wt: 198.13 g/mol
InChI Key: MUBJXSCTPOBLCX-UHFFFAOYSA-N
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Description

2,4-Dinitroanisole (DNAN) is a low sensitivity organic compound. It has an anisole (methoxybenzene) core, with two nitro groups (–NO 2) attached . It is not explosive itself unless it is mixed with other explosive chemicals in certain ratios . It is one of the insensitive nitroaromatic ingredients increasingly used as a replacement for 2,4,6-trinitrotoluene (TNT) in munitions .


Synthesis Analysis

The synthesis of DNAN has evolved over the years. Although DNAN can be prepared by a number of methods starting with different raw materials, some processes need harsh experimental conditions and involve toxic raw materials, and generate hazardous wastes . The main synthesis methods use chlorobenzene, phenol, 1-chloro-2,4-dinitrobenzene (DNCB), and anisole as the starting raw materials .


Molecular Structure Analysis

2,4-Dinitroanisole crystallizes in the monoclinic form. The unit cell has these sizes and angles: a=8.772 Å b=12.645 Å c=15.429 Å 81.89°, cell volume is V=1694 Å 3 . There are eight molecules in each unit cell, with four positions symmetric .


Chemical Reactions Analysis

2,4-Dinitroanisole reacts without heat with a potassium cyanide solution to form a red colored product via the isopurpuric acid reaction . In this cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .


Physical And Chemical Properties Analysis

2,4-Dinitroanisole has a molar mass of 198.134 g·mol −1 . It appears as pale yellow granular crystals or needles . It has a density of 1.336 g/cm 3 and a melting point of 94.5 °C . It is very slightly soluble in water .

Scientific Research Applications

Biodegradation in Various Environments

  • Biodegradation in Water, Soil, and Bioreactors : Nocardioides sp. JS1661 has been shown to effectively biodegrade DNAN in non-sterile soil, aqueous media, and fluidized bed bioreactors, suggesting potential applications in waste treatment and bioremediation (Karthikeyan & Spain, 2016).

Microbial Toxicity and Environmental Impact

  • Toxicity to Microbial Targets : DNAN's microbial reduction leads to metabolites like MENA and DAAN, which impact various microbial targets differently, indicating implications for its environmental fate (Liang, Olivares, Field, & Sierra-Alvarez, 2013).

Aerobic Biodegradation

  • Aerobic Biodegradation by Nocardioides sp. Strain JS1661 : This strain can degrade DNAN aerobically, suggesting its use for environmental remediation of DNAN contamination (Fida, Palamuru, Pandey, & Spain, 2014).

Adsorption and Removal

Biomarker Identification

Anaerobic Biotransformation

Explosive Formulations

  • Melt-Castable Explosives : DNAN's synthesis, properties, and compatibility with other materials have been explored for developing low sensitivity melt-cast formulations in insensitive munitions (Dong Hai-shan, 2010).

Analytical Methods

  • Quantification in Environmental Samples : Ultrafast liquid chromatography-tandem mass spectrometry has been developed for the sensitive detection of DNAN in soil and water, essential for environmental monitoring and remediation efforts (Mu, Shi, Yuan, Karnjanapiboonwong, Burken, & Ma, 2012).

Photoreactions and Oxidation

Thermodynamic Properties

  • Hugoniot and Equation of State : Understanding DNAN's Rankine–Hugoniot curve and the Mie–Grüneisen equation of state is crucial for modeling its responses in explosive applications (Miao, Zhang, Zhou, Wu, Jiang, & Xing, 2019).

Soil Biotransformation

Cooperative Microbial Degradation

  • Microbial Degradation Pathway : A study on the cooperative activity of Pseudomonas sp. and Rhodococcus imtechensis strains in DNAN degradation highlights the potential of using bacterial consortia for environmental bioremediation (Khan, Pal, Ghosh, & Cameotra, 2013).

Ecotoxicological Assessment

Photoreactions with Nucleophiles

  • Photoreactions Study : Investigations into the photoreactions of DNAN with nucleophiles contribute to understanding its chemical behavior under environmental conditions (Gunst & Havinga, 1973).

Zebrafish Embryo Toxicity

Advanced Oxidation Processes

Mechanism of Action

Target of Action

2,4-Dinitroanisole (DNAN) is primarily used as an insensitive explosive . It has replaced trinitrotoluene (TNT) in many melt-cast explosives to improve the safety of ammunition . The primary targets of DNAN are the materials it is designed to detonate .

Mode of Action

DNAN interacts with its targets through a process of thermal decomposition and detonation . The thermal decomposition of DNAN starts at approximately 453 K, producing highly active NO2, which is quickly converted to NO . This results in the formation of a large amount of Ph(OH)(OH2)OCH3+ . The detonation reactions of DNAN are dominated by bimolecular O-transfers .

Biochemical Pathways

The biochemical pathways affected by DNAN primarily involve its thermal decomposition and detonation mechanisms . DNAN has a lower heat of explosion than TNT, which is in accordance with the observation that the activation energies of polynitroaromatic explosives are inversely proportional to their heat of explosion . The inactive –OCH3 group and fewer nitro groups also render DNAN higher thermal stability than TNT .

Pharmacokinetics

It is known that dnan has a significant potential for dermal absorption . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DNAN.

Result of Action

The result of DNAN’s action is the release of energy in the form of an explosion . On a molecular level, the thermal decomposition and detonation of DNAN result in the production of various gases and heat . On a cellular level, exposure to DNAN and its metabolites has been found to induce DNA damages in a freshwater crustacean Daphnia carinata .

Action Environment

The action of DNAN can be influenced by environmental factors such as temperature and pressure . For example, the thermal decomposition of DNAN starts at a specific temperature . Additionally, DNAN’s detonation and decomposition can be influenced by the presence of other chemicals . DNAN is also being tested for its environmental persistence and potential effects on water and soil ecosystems .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Several important directions to be studied in future research are highlighted, including the study of DNAN binary eutectic mixtures mechanisms, control of crystal transformation, and improvements in mechanical properties .

properties

IUPAC Name

2-methoxy-1,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBJXSCTPOBLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511707
Record name 2-Methoxy-1,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dinitroanisole

CAS RN

3962-77-4
Record name 2-Methoxy-1,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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